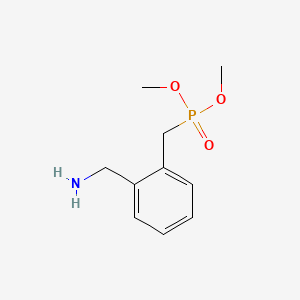

Dimethyl 2-(aminomethyl)benzylphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(aminomethyl)benzylphosphonate is an organophosphorus compound with the molecular formula C10H16NO3P It is characterized by the presence of a phosphonate group attached to a benzyl ring, which is further substituted with an aminomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 2-(aminomethyl)benzylphosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst. . The reaction conditions often include microwave irradiation to achieve high yields in a short time.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, alternative methods such as copper-catalyzed reactions with diaryliodonium salts have been explored for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 2-(aminomethyl)benzylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted benzylphosphonates.

Aplicaciones Científicas De Investigación

Dimethyl 2-(aminomethyl)benzylphosphonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of dimethyl 2-(aminomethyl)benzylphosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The compound’s phosphonate group plays a crucial role in its binding affinity and inhibitory activity.

Comparación Con Compuestos Similares

Dimethyl 2-(aminomethyl)benzylphosphonate can be compared with other similar compounds such as:

Diethyl benzylphosphonate: Similar in structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.

Aminomethylphosphonic acid: Lacks the benzyl group, resulting in different reactivity and applications.

Benzylphosphonic acid: Similar but without the aminomethyl substitution, affecting its biological activity and binding properties.

Uniqueness: this compound is unique due to its combination of a benzyl ring, aminomethyl group, and phosphonate moiety, which imparts distinct chemical reactivity and biological activity .

Actividad Biológica

Dimethyl 2-(aminomethyl)benzylphosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process where phosphonic acid derivatives are reacted with amines and benzyl halides. The general synthetic route includes:

- Formation of Phosphonate : The initial step involves the reaction of dimethyl phosphite with an appropriate benzyl halide.

- Amination : The resulting phosphonate is then subjected to nucleophilic substitution using an amine, leading to the formation of the aminomethyl group.

This method has been optimized to yield high purity and efficiency, often exceeding yields of 70% in laboratory settings .

Enzymatic Inhibition

This compound has shown promising activity as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic system. In vitro studies have reported an IC50 value of approximately 1.215 µM , indicating effective inhibition . Molecular docking studies suggest that this compound interacts strongly with the active site of AChE, forming critical hydrogen bonds that stabilize the enzyme-inhibitor complex .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound demonstrated significant antiproliferative activity against human melanoma (A2058) and breast cancer (MDA-MB-231) cell lines, with some showing over 30% inhibition at low micromolar concentrations . These findings suggest that modifications to the benzyl moiety can enhance cytotoxicity, indicating a structure-activity relationship that merits further exploration.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against pathogenic bacteria such as Escherichia coli. Preliminary studies indicate that certain derivatives possess lower minimal inhibitory concentrations (MICs), making them potential candidates for developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial DNA topology, leading to oxidative stress and subsequent cell death .

Case Studies

- Inhibition of AChE : A study highlighted the potent inhibition of AChE by this compound derivatives, emphasizing their potential in treating Alzheimer's disease through modulation of cholinergic signaling .

- Cytotoxic Effects Against Cancer Cells : A series of experiments demonstrated that modifications in the benzyl ring could significantly enhance the cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.315 µM to 2.66 µM for different derivatives tested against MCF-7 and PC3 cells .

- Antimicrobial Efficacy : Research on diethyl benzylphosphonates showed that specific structural modifications led to increased efficacy against E. coli, suggesting that similar strategies could be applied to dimethyl variants for improved antimicrobial properties .

Research Findings Summary Table

Propiedades

IUPAC Name |

[2-(dimethoxyphosphorylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMRJUTAAZYJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=CC=C1CN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.